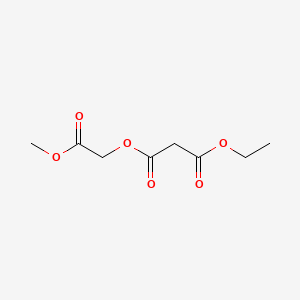![molecular formula C20H23BrN2O B13839320 8-Bromo-11-(1-methylpiperidin-4-yl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ol](/img/structure/B13839320.png)
8-Bromo-11-(1-methylpiperidin-4-yl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Bromo-11-(1-methylpiperidin-4-yl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ol is a chemical compound that belongs to the class of benzo[5,6]cyclohepta[1,2-b]pyridines This compound is structurally related to loratadine, a well-known antihistamine used to treat allergies
准备方法
The synthesis of 8-Bromo-11-(1-methylpiperidin-4-yl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ol involves several steps. One common synthetic route includes the following steps:
Formation of the benzo[5,6]cyclohepta[1,2-b]pyridine core: This can be achieved through a cyclization reaction involving appropriate starting materials such as substituted benzaldehydes and pyridines.
Introduction of the bromine atom: Bromination of the core structure can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the piperidine ring: The piperidine ring can be introduced through a nucleophilic substitution reaction using a suitable piperidine derivative.
Final modifications:
Industrial production methods may involve optimization of these steps to achieve higher yields and purity of the final product.
化学反应分析
8-Bromo-11-(1-methylpiperidin-4-yl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids or amides.
科学研究应用
8-Bromo-11-(1-methylpiperidin-4-yl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound can be used in studies related to receptor binding and signal transduction pathways.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of 8-Bromo-11-(1-methylpiperidin-4-yl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ol involves its interaction with specific molecular targets. The compound may act as an antagonist or agonist at certain receptors, leading to modulation of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
相似化合物的比较
8-Bromo-11-(1-methylpiperidin-4-yl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ol can be compared with other similar compounds such as:
Loratadine: A well-known antihistamine with a similar core structure but different substituents.
Desloratadine: A metabolite of loratadine with enhanced potency and longer duration of action.
Rupatadine: Another antihistamine with a similar structure but different pharmacological properties.
属性
分子式 |
C20H23BrN2O |
|---|---|
分子量 |
387.3 g/mol |
IUPAC 名称 |
(2R)-13-bromo-2-(1-methylpiperidin-4-yl)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ol |
InChI |
InChI=1S/C20H23BrN2O/c1-23-11-8-16(9-12-23)20(24)18-7-6-17(21)13-15(18)5-4-14-3-2-10-22-19(14)20/h2-3,6-7,10,13,16,24H,4-5,8-9,11-12H2,1H3/t20-/m1/s1 |
InChI 键 |
NGGFXEDMZJCHTJ-HXUWFJFHSA-N |
手性 SMILES |
CN1CCC(CC1)[C@]2(C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Br)O |
规范 SMILES |
CN1CCC(CC1)C2(C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(5R,6S)-2-[(4-Chlorophenyl)amino]-5-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]-5,6-dihydro-4H-1,3-oxazin-4-one](/img/structure/B13839252.png)
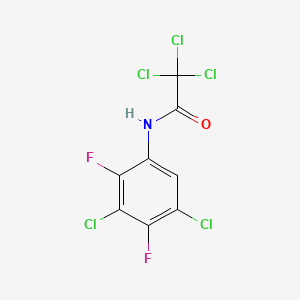
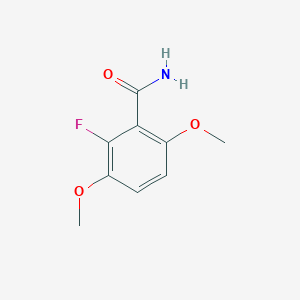
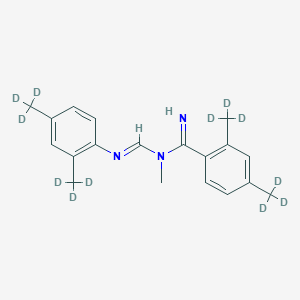
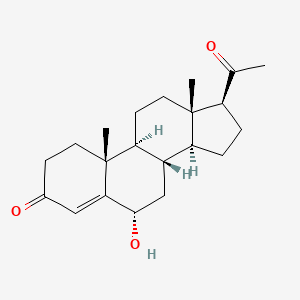
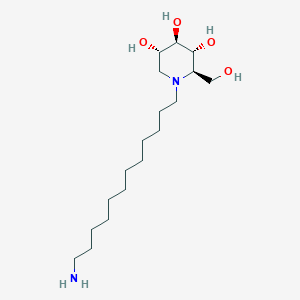
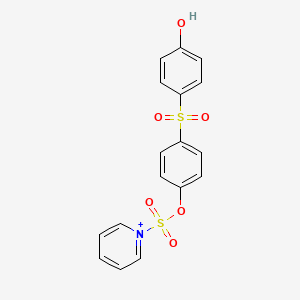
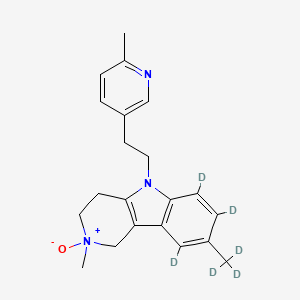
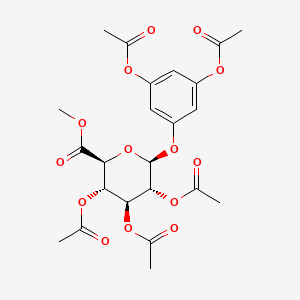
![4-[(2,6-Difluorobenzoyl)amino]-1,2-thiazole-3-carboxylic acid](/img/structure/B13839295.png)
